3-(Methoxymethyl)pentane-1,5-diol
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Overview
Description
3-(Methoxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C7H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has a methoxymethyl group (-CH2OCH3) attached to the third carbon of the pentane chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)pentane-1,5-diol can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of glutaric acid derivatives or the hydrogenolysis of tetrahydrofurfuryl alcohol. These methods are scalable and can produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs or other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the methoxymethyl group can act as a protecting group in synthetic reactions. The compound’s reactivity is influenced by the presence of these functional groups, allowing it to undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: Similar structure but lacks the methoxymethyl group.
3-Methyl-1,5-pentanediol: Contains a methyl group instead of a methoxymethyl group.
Tetrahydrofurfuryl alcohol: A related compound used in similar synthetic applications.
Uniqueness
3-(Methoxymethyl)pentane-1,5-diol is unique due to the presence of both hydroxyl and methoxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various scientific fields .
Properties
CAS No. |
91175-00-7 |
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Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(methoxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H16O3/c1-10-6-7(2-4-8)3-5-9/h7-9H,2-6H2,1H3 |
InChI Key |
LRVMFOBOPSQTAU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCO)CCO |
Origin of Product |
United States |
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